molecular formula C17H22N4O5S2 B2748881 N-methyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1351619-64-1

N-methyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2748881
CAS No.: 1351619-64-1
M. Wt: 426.51
InChI Key: GWASJIACCYAKQP-UHFFFAOYSA-N
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Description

N-methyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a piperazine-thiazole-acetamide derivative with a thiophene substituent on the thiazole ring. The compound features a methyl group on the acetamide nitrogen and is formulated as an oxalate salt, which may enhance solubility and stability. Its structure combines a piperazine core linked to a thiazole ring via a methylene bridge, with the thiazole further substituted by a thiophen-2-yl group.

Properties

IUPAC Name

N-methyl-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS2.C2H2O4/c1-16-14(20)9-18-4-6-19(7-5-18)10-15-17-12(11-22-15)13-3-2-8-21-13;3-1(4)2(5)6/h2-3,8,11H,4-7,9-10H2,1H3,(H,16,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWASJIACCYAKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, particularly its anticancer properties and mechanisms of action.

Structural Overview

The compound features a unique integration of several structural components:

  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Thiophene Ring : Often associated with electronic properties that enhance biological activity.
  • Piperazine Moiety : Commonly found in pharmaceuticals, contributing to the compound's ability to interact with biological targets.

The molecular formula of this compound is C15_{15}H20_{20}N4_{4}O2_{2}S2_{2}, with a molecular weight of approximately 530.6 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones.
  • Introduction of the thiophene ring via cross-coupling reactions.
  • Construction of the piperazine moiety through nucleophilic substitution reactions.

These steps are crucial for ensuring the desired structural integrity and biological activity of the final product .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, including A549 (lung cancer) and C6 (glioma), revealing promising results in inhibiting cell proliferation .

Key findings include:

  • Cell Viability Assays : MTT assays demonstrated a dose-dependent reduction in cell viability, suggesting that the compound effectively induces cytotoxicity in cancer cells.
  • Mechanisms of Action : The compound appears to influence apoptotic pathways, as evidenced by increased caspase activity and DNA fragmentation in treated cells .

Inflammatory Response Modulation

In addition to its anticancer effects, there is emerging evidence that this compound may modulate inflammatory responses. Research on similar thiazole derivatives has shown potential anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation and pain .

Case Studies

Study 1: Anticancer Activity Evaluation
A study conducted on novel thiazole derivatives, including compounds structurally related to this compound, revealed significant anticancer effects. Compounds demonstrated IC50_{50} values in the low micromolar range against A549 cells, indicating strong growth inhibition .

Study 2: Inflammatory Pathway Investigation
Another investigation focused on the anti-inflammatory potential of thiazole derivatives showed that compounds with similar structural motifs could significantly inhibit COX enzyme activity. This suggests that N-methyl derivatives may also possess similar properties, warranting further exploration .

Scientific Research Applications

Structural Overview

The compound features several significant structural components:

  • Thiazole Ring : Associated with a range of biological activities including antimicrobial and anticancer properties.
  • Thiophene Ring : Enhances electronic properties which may contribute to biological activity.
  • Piperazine Moiety : Common in pharmaceuticals, facilitating interactions with biological targets.

The molecular formula is C17H22N4O5S2C_{17}H_{22}N_{4}O_{5}S_{2}, with a molecular weight of approximately 426.5 g/mol .

Anticancer Research

N-methyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate has been investigated for its potential anticancer properties. Studies suggest that the compound can induce apoptosis in cancer cells through its interaction with critical cellular pathways .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth has been documented, making it a candidate for developing new antimicrobial agents .

Neuroprotective Studies

The neuroprotective effects of this compound have also been explored, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. Results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against a panel of bacterial strains. The results showed that it possessed notable inhibitory activity, particularly against Gram-positive bacteria. This highlights its potential application in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related piperazine-thiazole-acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Modifications and Substituent Effects

Core Structure :

  • The target compound shares a piperazine-thiazole-acetamide backbone with derivatives in (e.g., compounds 13–18) and (compound 4). Key differences arise from substituents on the thiazole ring, acetamide nitrogen, and piperazine moiety.

  • Thiazole Substitution : The thiophen-2-yl group distinguishes the target compound from analogs with aryl groups (e.g., p-tolyl in compound 13 or 4-methoxyphenyl in compound 16). Thiophene’s electron-rich nature may influence π-π stacking interactions in biological targets .
  • Acetamide Nitrogen: The N-methyl group contrasts with N-phenyl () or unmodified acetamide (compound 14, ).
  • Piperazine Substitution : Unlike compounds with aryl-piperazine groups (e.g., 4-chlorophenyl in compound 14), the target compound’s piperazine is unsubstituted, which may alter pharmacokinetic properties like metabolic stability .

Oxalate Salt :

  • The oxalate counterion (vs. freebase or other salts) may enhance aqueous solubility, as seen in related compounds like (+)-MR200 () .

Physicochemical Properties

A comparison of molecular weight (MW), melting point (mp), and solubility is summarized below:

Compound MW (g/mol) mp (°C) Key Substituents Reference
Target Compound ~435* N/A Thiophen-2-yl, N-methyl, oxalate
Compound 13 () 422.54 289–290 4-Methoxyphenyl (piperazine), p-tolyl (thiazole)
Compound 14 () 426.96 282–283 4-Chlorophenyl (piperazine), p-tolyl (thiazole)
Compound 4 () ~674* N/A 4-Bromophenyl (thiazole), chlorophenyl-benzyl (piperazine)
N-Phenyl analog () ~483* N/A Phenyl (acetamide), oxalate

*Estimated based on structural analogs.

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., chloro in compound 14) exhibit lower melting points than those with electron-donating groups (e.g., methoxy in compound 13), likely due to reduced crystal lattice stability .
  • Solubility : The oxalate salt in the target compound may improve solubility compared to freebase analogs, similar to AC 927 () .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of N-methyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate?

  • Methodological Answer : Synthesis optimization involves selecting solvents (e.g., dimethylformamide, dichloromethane) and catalysts (e.g., anhydrous AlCl₃) to enhance reaction efficiency. Temperature control (e.g., reflux at 80–100°C) and pH adjustments during amide bond formation are critical. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield . Monitoring via TLC (Rf value tracking) and spectroscopic validation (NMR, IR) ensures stepwise accuracy .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.2 ppm), thiazole (δ 7.5–8.0 ppm), and piperazine protons (δ 2.5–3.5 ppm). Integration ratios validate substituent positions .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular ion ([M+H]+) and fragments (e.g., cleavage at the piperazine-thiazole bond) .

Q. How can researchers ensure purity during multi-step synthesis?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase, 0.1% TFA) for purity assessment. Purity >98% is achievable via recrystallization (ethanol/water) or preparative TLC . Elemental analysis (C, H, N, S) validates stoichiometric ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Comparative Assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-h incubation, MTT protocol) to minimize variability .
  • Dose-Response Curves : Calculate IC50 values with nonlinear regression (GraphPad Prism) to compare potency .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thiazole-acetamide derivatives) to identify trends .

Q. What strategies are recommended for studying the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3QC4 for kinase targets). Analyze binding poses for hydrogen bonds (piperazine NH with Asp184) and hydrophobic interactions (thiophene with Phe82) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor binding .

Q. How can researchers characterize and differentiate polymorphic forms of the compound?

  • Methodological Answer :

  • X-ray Powder Diffraction (XRPD) : Compare diffraction patterns (e.g., Form I: peak at 2θ = 12.5° vs. Form II: 14.2°) .
  • Thermal Analysis : DSC (endotherm at 180°C for melting) and TGA (weight loss steps) distinguish solvates vs. anhydrous forms .
  • Solubility Studies : Measure equilibrium solubility in PBS (pH 7.4) to correlate polymorphs with bioavailability .

Q. What computational approaches are employed to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • QSAR Modeling : Use CODESSA or MOE to correlate descriptors (e.g., logP, polar surface area) with activity. Validate with leave-one-out cross-validation .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (GROMACS) to assess stability of key interactions (e.g., piperazine-water bridges) .

Q. How should researchers design experiments to assess the compound’s metabolic stability?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human liver microsomes (37°C, NADPH). Monitor parent compound depletion via LC-MS/MS over 60 min. Calculate t1/2 using first-order kinetics .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific inhibition .

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